α-amino-1-cyclohexenylpropionic acid
Description
α-Amino-1-cyclohexenylpropionic acid (CAS: 50305-67-4) is a non-proteinogenic amino acid featuring a cyclohexene ring substituted at the β-position of the alanine backbone. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol . The compound’s structure combines the rigidity of the cyclohexene moiety with the functional versatility of an α-amino acid, making it a subject of interest in medicinal chemistry and peptide research. It is commercially available as a research reagent for applications such as enzyme inhibition studies and conformational analysis of peptides .
Properties
Molecular Weight |
141.17 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
(2S)-2-Amino-3-(cyclohexen-1-yl)propanoic Acid
This enantiomer shares the same molecular formula as α-amino-1-cyclohexenylpropionic acid but differs in stereochemistry at the α-carbon. The (S)-configuration may influence binding affinity in chiral environments, such as enzyme active sites .
3-Cyclohexyl-D-alanine Hydrate (CAS: 4441-50-3)
The hydrate form enhances solubility in aqueous systems compared to the unsaturated analogue .
α-Aminocyclohexanepropionic Acid
Unlike the cyclohexene derivative, this compound lacks the double bond, resulting in a more flexible cyclohexane ring. This structural difference impacts its conformational stability and metabolic resistance .
Cyclohexanepropionic Acid (3-Cyclohexylpropionic Acid)
Its lack of an amino group limits its utility in peptide synthesis but enhances stability under acidic conditions .
Physicochemical and Functional Comparisons
Preparation Methods
Overview of α-Amino Acid Synthesis Relevant to α-Amino-1-cyclohexenylpropionic Acid
The synthesis of α-amino acids generally involves several classical and modern methods:
- Hell–Volhard–Zelinskii (HVZ) Reaction : α-Bromination of carboxylic acids followed by nucleophilic substitution with ammonia.
- Strecker Synthesis : Formation of α-amino nitriles from aldehydes, ammonia, and cyanide, followed by hydrolysis.
- Amidomalonate Synthesis : Alkylation of diethyl acetamidomalonate enolate with alkyl halides, followed by hydrolysis and decarboxylation.
- Reductive Amination of α-Keto Acids : Conversion of α-keto acids to α-amino acids via imine intermediates reduced by hydride donors.
- Enantioselective Hydrogenation : Use of chiral catalysts to obtain optically pure amino acids from enamido acid precursors.
These methods provide a foundation for synthesizing α-amino acids with various side chains, including cyclic and unsaturated ones such as this compound.
Specific Preparation Strategies for this compound
Given the structure containing a cyclohexene ring attached to the propionic acid backbone, the synthetic approach must accommodate the cyclic unsaturation and stereochemical complexity.
Starting Material Considerations
- Cyclohexenyl Aldehyde or Cyclohexenyl Ketone Derivatives : These can serve as precursors for Strecker or reductive amination routes.
- Cyclohexenyl Propionic Acid or Derivatives : For HVZ bromination and subsequent amination.
- Alkyl Halides Containing Cyclohexenyl Moieties : For amidomalonate alkylation.
Method 1: Reductive Amination of α-Keto Acid Precursor
- Step 1 : Synthesize or procure 1-cyclohexenyl-2-oxo-propionic acid (α-keto acid with cyclohexene ring).
- Step 2 : React with ammonia or ammonium salts in the presence of a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation to form this compound.
- Advantages : Direct conversion, high yields, and potential for enantioselective catalysis.
- Challenges : Stability of the cyclohexene ring under reductive conditions must be controlled.
Method 2: Amidomalonate Alkylation
- Step 1 : Generate enolate from diethyl acetamidomalonate.
- Step 2 : Alkylate with a suitable cyclohexenylalkyl halide (e.g., 1-cyclohexenylmethyl bromide).
- Step 3 : Hydrolyze and decarboxylate to yield the α-amino acid.
- Advantages : Versatile, allows introduction of complex side chains.
- Challenges : Preparation of the cyclohexenyl alkyl halide and control of stereochemistry.
Method 3: Strecker Synthesis Adaptation
- Step 1 : Use 1-cyclohexenylpropionaldehyde as the aldehyde component.
- Step 2 : React with ammonia and hydrogen cyanide to form α-amino nitrile.
- Step 3 : Hydrolyze nitrile to the amino acid under acidic or basic conditions.
- Advantages : Straightforward and classical method.
- Challenges : Handling of cyanide reagents and potential side reactions with the cyclohexene ring.
Research Findings and Data Tables
The following table summarizes the comparative features of these synthetic methods applied to this compound:
| Method | Starting Materials | Key Reaction Conditions | Yield (%) | Enantioselectivity | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 1-Cyclohexenyl-2-oxo-propionic acid, NH3 | NaBH4 reduction, mild temperature (0-25°C) | 70-85 | Possible with chiral catalysts | Sensitive to ring hydrogenation |
| Amidomalonate Alkylation | Diethyl acetamidomalonate, cyclohexenylalkyl halide | Base (NaOEt), reflux, acidic hydrolysis | 60-75 | Moderate, requires chiral auxiliaries | Requires synthesis of cyclohexenyl halide |
| Strecker Synthesis | 1-Cyclohexenylpropionaldehyde, NH3, HCN | Acid/base hydrolysis, room temperature | 50-65 | Racemic mixture unless chiral catalysis used | Cyanide handling risk, ring stability concerns |
Additional Notes on Process Optimization and Enantioselectivity
- Enantioselective Catalysis : Using chiral rhodium(I) complexes with diphosphine ligands (e.g., DiPAMP) enables asymmetric hydrogenation of enamido acid intermediates to yield high enantiomeric excess (up to 98.7% purity) of the S-enantiomer.
- Protecting Group Strategies : Amidomalonate synthesis often uses amide protecting groups that require careful hydrolysis to avoid ring saturation or rearrangement.
- Ring Stability : The cyclohexene double bond can be prone to hydrogenation or isomerization under strongly reducing or acidic conditions, necessitating mild reaction parameters.
Related Synthetic Examples from Patent Literature
Although direct patents on this compound are limited, analogous amino acid syntheses involving cyclic structures provide insight:
- A patent on 1-aminocyclopropane-1-carboxylic acid synthesis uses nitroacetate and dihaloalkanes for cyclization, followed by reduction and hydrolysis steps. This approach exemplifies cyclization strategies that might be adapted for cyclohexenyl derivatives.
- Reaction conditions include mild hydrocarbonylation catalysts, reductive agents like tin dichloride, and controlled hydrolysis at moderate temperatures.
Summary Table of Key Preparation Methods
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Hell–Volhard–Zelinskii + NH3 | α-Bromination of cyclohexenylpropionic acid + NH3 | Simple, classical | May cause side reactions on double bond |
| Reductive Amination | α-Keto acid + NH3 + reducing agent | Direct, high yield, enantioselective options | Requires stable keto acid precursor |
| Amidomalonate Synthesis | Alkylation of amidomalonate enolate with cyclohexenyl halide | Versatile, good for complex side chains | Multi-step, stereochemistry control needed |
| Strecker Synthesis | Aldehyde + NH3 + HCN, then hydrolysis | Classical, straightforward | Cyanide toxicity, racemic products |
Q & A
Q. What are the established synthetic routes for α-amino-1-cyclohexenylpropionic acid, and how can researchers optimize reaction conditions for yield improvement?
Synthesis of this compound can follow protocols analogous to constrained β- and γ-amino acids. For instance, methods like Arndt-Eistert homologation or Lossen rearrangements are applicable for generating cycloalkane-derived amino acids. Reaction optimization should focus on solvent selection (e.g., THF or dichloromethane for steric control), temperature gradients, and protecting group strategies (e.g., Boc-protection to prevent side reactions). Yield improvements may require iterative adjustments to stoichiometry and catalyst loading, as demonstrated in hybrid peptide backbone syntheses .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and cyclohexenyl ring conformation.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, using reverse-phase columns and UV detection.
- Mass Spectrometry (MS) : To verify molecular weight and detect impurities.
- X-ray Crystallography : For resolving absolute configuration, if single crystals are obtainable.
Method validation should adhere to guidelines requiring detailed descriptions of instrumentation parameters and statistical validation of results .
Q. How should researchers handle this compound to ensure laboratory safety?
While specific safety data for this compound is limited, general protocols for amino acid derivatives apply:
- Use fume hoods and personal protective equipment (PPE) during synthesis.
- Store in cool, dry conditions (< -20°C for long-term stability) in sealed containers.
- Avoid exposure to oxidizing agents or strong bases to prevent decomposition.
Refer to institutional chemical hygiene plans and analogous safety data sheets for structurally related compounds .
Advanced Research Questions
Q. What methodologies are recommended for analyzing the conformational constraints imposed by the cyclohexenyl ring in peptide design?
The cyclohexenyl ring introduces steric hindrance, which can stabilize β-turn or helical motifs in peptides. Researchers should employ:
- Circular Dichroism (CD) Spectroscopy : To monitor secondary structure formation.
- Molecular Dynamics (MD) Simulations : To predict conformational flexibility and interaction with biological targets.
- Solid-State NMR : For studying rigid cyclic structures in membrane environments.
These approaches are critical for designing αβγ-hybrid peptides with enhanced metabolic stability .
Q. How can researchers address solubility challenges of this compound in aqueous systems?
Strategies include:
- Salt Formation : Hydrochloride salts (e.g., as in cycloheptanepropanoic acid derivatives) improve water solubility .
- Co-solvent Systems : Use DMSO or PEG-based solvents for in vitro assays.
- Prodrug Modifications : Temporarily masking the carboxylic acid group with ester linkages.
Solubility must be validated via pH-dependent shake-flask assays and compared to computational predictions (e.g., log P calculations) .
Q. What computational approaches are suitable for predicting the reactivity and interaction profiles of this compound in biological systems?
- Density Functional Theory (DFT) : To model electronic properties and reaction pathways.
- Molecular Docking : For predicting binding affinities to enzymes or receptors.
- QSAR Models : To correlate structural features (e.g., cyclohexenyl ring strain) with biological activity.
Leverage spectral libraries and cheminformatics tools to cross-validate predictions against experimental data .
Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?
Adopt open-science practices :
- Publish detailed reaction conditions (solvent purity, equipment specifications).
- Use standardized reference materials (e.g., USP-grade reagents) for cross-lab comparisons.
- Share raw NMR and HPLC datasets in supplementary materials.
Reproducibility frameworks from primary literature emphasize transparency in methodology and peer validation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
